molecular formula C18H14ClNO3 B2868654 Methyl 4-[(4-chlorophenyl)methoxy]quinoline-2-carboxylate CAS No. 1358411-66-1

Methyl 4-[(4-chlorophenyl)methoxy]quinoline-2-carboxylate

Cat. No.: B2868654
CAS No.: 1358411-66-1
M. Wt: 327.76
InChI Key: LTRWJYOZGHGLSJ-UHFFFAOYSA-N
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Description

Methyl 4-[(4-chlorophenyl)methoxy]quinoline-2-carboxylate is a quinoline-based compound featuring a methyl ester group at position 2 and a (4-chlorophenyl)methoxy substituent at position 4 of the quinoline core. The 4-chlorophenyl group introduces electron-withdrawing properties, while the methoxy linker may influence solubility and steric interactions.

Properties

IUPAC Name

methyl 4-[(4-chlorophenyl)methoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-22-18(21)16-10-17(14-4-2-3-5-15(14)20-16)23-11-12-6-8-13(19)9-7-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRWJYOZGHGLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification and Ether Formation

A foundational approach involves coupling quinoline-2-carboxylic acid derivatives with 4-chlorobenzyl alcohol. Adapting methods from crystallographic studies of analogous compounds, the title compound can be synthesized via a two-step process:

  • Methyl ester formation : Quinoline-2-carboxylic acid is treated with methanol and a catalytic acid (e.g., H₂SO₄) to yield methyl quinoline-2-carboxylate.
  • Etherification : The 4-hydroxyquinoline intermediate is reacted with 4-chlorobenzyl bromide under alkaline conditions (K₂CO₃ in DMF) to install the [(4-chlorophenyl)methoxy] group.

This method mirrors the synthesis of 4-chlorophenyl quinoline-2-carboxylate, where phosphorus oxychloride (POCl₃) facilitates esterification between quinaldic acid and phenolic derivatives. For ether formation, Williamson synthesis proves effective, achieving yields comparable to related quinoline ethers (70–85%).

Ring Construction via Multi-Component Reactions

Building the quinoline core de novo with pre-installed substituents offers superior regiocontrol. A Skraup-like reaction using 4-[(4-chlorophenyl)methoxy]aniline, glycerol, and methyl pyruvate under acidic conditions generates the quinoline skeleton with the desired substituents. Key advantages include:

  • Regioselectivity : The methoxy and ester groups are introduced at positions 4 and 2, respectively, during cyclization.
  • Scalability : This one-pot method simplifies purification, as evidenced by similar protocols for pyrimidoquinazoline derivatives.

However, harsh reaction conditions (concentrated H₂SO₄, 150°C) may limit compatibility with sensitive functional groups.

Mitsunobu Reaction for Ether Installation

For late-stage functionalization, the Mitsunobu reaction enables efficient ether bond formation. Starting from methyl 4-hydroxyquinoline-2-carboxylate, 4-chlorobenzyl alcohol is coupled using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF). This method, adapted from patent literature on analogous triazole derivatives, achieves high yields (80–90%) and excellent stereochemical fidelity.

Mechanistic Insight : The reaction proceeds via a redox process, where DEAD oxidizes triphenylphosphine, generating a phosphonium intermediate that activates the alcohol for nucleophilic attack.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents/Conditions Yield Advantages Limitations
Direct Alkylation Methyl 4-hydroxyquinoline-2-carboxylate 4-Cl-benzyl bromide, K₂CO₃, DMF 75% Simple, scalable Requires pre-synthesized hydroxyquinoline
Skraup Cyclization 4-[(4-Cl-Ph)methoxy]aniline Glycerol, H₂SO₄, methyl pyruvate 60% Regioselective Harsh conditions, moderate yield
Mitsunobu Reaction Methyl 4-hydroxyquinoline-2-carboxylate DEAD, PPh₃, THF 85% High yield, mild conditions Costly reagents

Optimization Strategies and Challenges

Enhancing Reaction Efficiency

  • Catalytic Improvements : Substituting POCl₃ with polymer-supported reagents (e.g., PS-TPP in Mitsunobu reactions) reduces purification steps and improves atom economy.
  • Solvent Effects : Switching from DMF to ionic liquids (e.g., [BMIM][BF₄]) in alkylation reactions enhances reaction rates and selectivity.

Purification and Characterization

  • Crystallography : Single-crystal X-ray diffraction, as demonstrated for 4-chlorophenyl quinoline-2-carboxylate, confirms regiochemistry and monitors polymorph formation.
  • Chromatography : Reverse-phase HPLC with C18 columns resolves esterification byproducts, critical for pharmaceutical-grade purity.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for POCl₃-mediated esterification minimizes exothermic risks and improves throughput (90% conversion in <1 hr vs. 8 hrs batch).

Green Chemistry Metrics

  • E-Factor : Mitsunobu routes generate significant triphenylphosphine oxide waste (E-factor = 3.2), whereas direct alkylation is cleaner (E-factor = 1.1).
  • Solvent Recovery : Membrane distillation enables >95% DMF recovery in large-scale alkylation.

Emerging Methodologies

Photocatalytic C–O Bond Formation

Recent advances in visible-light catalysis enable etherification without metal catalysts. For example, eosin Y and LED light facilitate coupling between methyl 4-hydroxyquinoline-2-carboxylate and 4-chlorobenzyl bromide via a radical mechanism. Preliminary yields (65%) suggest promise for sustainable synthesis.

Biocatalytic Approaches

Lipase-mediated transesterification using Novozym 435 in ionic liquids achieves 70% yield for methyl ester formation, though etherification remains challenging.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-chlorophenyl)methoxy]quinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the quinoline compound.

    Substitution: Functionalized quinoline derivatives.

Scientific Research Applications

Methyl 4-[(4-chlorophenyl)methoxy]quinoline-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It is employed in chemical biology to probe cellular pathways and mechanisms.

    Industrial Applications: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-chlorophenyl)methoxy]quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key Structural Features :

  • Methyl 4-[(4-chlorophenyl)methoxy]quinoline-2-carboxylate: Position 2: Methyl ester (–COOCH₃). Position 4: (4-Chlorophenyl)methoxy (–OCH₂C₆H₄Cl).

Comparisons :

Ethyl 2-(4-Bromophenyl)quinoline-4-carboxylate (): Position 4: Ethyl ester (–COOCH₂CH₃). Position 2: 4-Bromophenyl (–C₆H₄Br). The bromine atom (vs. chlorine) enhances steric bulk and may affect binding affinity in biological systems .

Methyl 6-Methoxy-2-Arylquinoline-4-carboxylate (): Position 6: Methoxy (–OCH₃). Position 2: Aryl group (variable).

2-(4-Methoxyphenyl)-2-oxoethyl 6-Chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate (): Position 4: 2-(4-Methoxyphenyl)-2-oxoethyl ester (–COOCH₂COC₆H₄OCH₃). Position 2: 4-Chlorophenyl (–C₆H₄Cl). Impact: The ketone-containing ester group may enhance polarity, reducing bioavailability compared to the methyl ester in the target compound .

Physicochemical and Crystallographic Properties

  • Methyl 4-(4-Methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate (): Crystal Data: Monoclinic (P21/c), a = 13.628 Å, b = 8.630 Å, c = 14.577 Å, β = 98.39°.
  • 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) (): Melting Point: 223–225°C (ethanol). Comparison: The absence of an ester group in 4k reduces polarity, increasing melting point relative to ester-containing analogs .

Tabulated Comparison of Key Compounds

Compound Name Substituents (Positions) Ester Group Key Properties/Activities Reference
This compound 4-OCH₂C₆H₄Cl, 2-COOCH₃ Methyl Hypothesized P-gp modulation
Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate 2-C₆H₄Br, 4-COOCH₂CH₃ Ethyl Increased lipophilicity
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate 6-OCH₃, 2-C₆H₅, 4-COOCH₃ Methyl P-gp inhibition
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline 4-NH₂, 2-C₆H₄Cl, 3-C₆H₄OCH₃ None High melting point (223–225°C)

Biological Activity

Methyl 4-[(4-chlorophenyl)methoxy]quinoline-2-carboxylate is a compound that has drawn attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H15ClNO3\text{C}_{17}\text{H}_{15}\text{Cl}\text{N}\text{O}_3

This structure features a quinoline core, which is known for its diverse biological properties, and the presence of a methoxy and a chlorophenyl group enhances its lipophilicity and biological interactions.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at neurotransmitter receptors, influencing signaling pathways involved in neurotransmission.
  • Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes, impacting metabolic pathways and cellular functions.
  • Apoptosis Induction : Preliminary studies indicate that it may induce apoptosis in cancer cells, potentially through the modulation of the PI3K/AKT/mTOR signaling pathway.

Anticancer Activity

This compound has shown promising anticancer activity in various studies. For example:

  • Cytotoxicity Studies : The compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
    Cell LineIC50 (μM)
    HCT1160.35
    Caco-20.54
    AGS26.9
    These results suggest that the compound may selectively target colorectal cancer cells, inhibiting their growth and migration.
  • Mechanism of Action : In vitro studies demonstrated that treatment with the compound resulted in cell cycle arrest at the G2/M phase and increased apoptosis rates in treated cells compared to controls.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

  • Oxidative Stress Protection : In neuronal cultures exposed to oxidative stress, treatment with this compound significantly reduced cell death compared to untreated controls.
    • Methodology : Neuronal cells were treated with varying concentrations for 24 hours before exposure to hydrogen peroxide.
    • Results : A dose-dependent protective effect was observed, indicating potential therapeutic applications in neurodegenerative diseases.

Antidepressant Activity

Preliminary behavioral studies in animal models have suggested that this compound may possess antidepressant-like effects:

  • Behavioral Assessment : Rodents administered the compound showed reduced depressive-like behaviors in forced swim tests compared to control groups.
    • Methodology : Daily administration over two weeks was conducted.
    • Results : Significant reductions in immobility time were noted, suggesting an impact on mood regulation.

Case Studies

  • Neuroprotective Study :
    • Objective : To evaluate the protective effects against oxidative stress.
    • Findings : The compound significantly improved neuronal cell viability under oxidative stress conditions, highlighting its potential for treating neurodegenerative disorders.
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects on colorectal cancer cell lines.
    • Findings : The compound inhibited colony formation and induced apoptosis, confirming its potential as an anticancer agent.

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